molecular formula C13H20S2 B13805393 Bis(Propylthio)Methyl Benzene

Bis(Propylthio)Methyl Benzene

Cat. No.: B13805393
M. Wt: 240.4 g/mol
InChI Key: VGWXPAQFJOSIAL-UHFFFAOYSA-N
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Description

Bis(Propylthio)Methyl Benzene: is an organic compound with the molecular formula C13H20S2 It consists of a benzene ring substituted with two propylthio groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(Propylthio)Methyl Benzene typically involves the reaction of benzene with propylthiol and methylating agents under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with propylthiol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Bis(Propylthio)Methyl Benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can convert the thioether groups to thiols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Nitro-substituted derivatives

Scientific Research Applications

Chemistry: Bis(Propylthio)Methyl Benzene is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study the interactions of thioether-containing compounds with biological macromolecules. Its derivatives may also exhibit biological activity, making it a potential candidate for drug discovery.

Medicine: The compound’s derivatives may have potential therapeutic applications. For example, sulfoxides and sulfones derived from this compound could be explored for their antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(Propylthio)Methyl Benzene and its derivatives depends on the specific chemical reactions they undergo. For example, in oxidation reactions, the thioether groups are converted to sulfoxides or sulfones, which can interact with biological targets through different pathways. The molecular targets and pathways involved in these interactions are subjects of ongoing research.

Comparison with Similar Compounds

    Bis(Methylthio)Benzene: Similar structure but with methylthio groups instead of propylthio groups.

    Bis(Ethylthio)Benzene: Similar structure but with ethylthio groups instead of propylthio groups.

    Bis(Butylthio)Benzene: Similar structure but with butylthio groups instead of propylthio groups.

Uniqueness: Bis(Propylthio)Methyl Benzene is unique due to the presence of propylthio groups, which impart distinct chemical properties compared to its analogs. The length of the propyl chain can influence the compound’s reactivity, solubility, and interactions with other molecules.

Properties

Molecular Formula

C13H20S2

Molecular Weight

240.4 g/mol

IUPAC Name

1-methyl-2,3-bis(propylsulfanyl)benzene

InChI

InChI=1S/C13H20S2/c1-4-9-14-12-8-6-7-11(3)13(12)15-10-5-2/h6-8H,4-5,9-10H2,1-3H3

InChI Key

VGWXPAQFJOSIAL-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC=CC(=C1SCCC)C

Origin of Product

United States

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